Odn BW001

Description

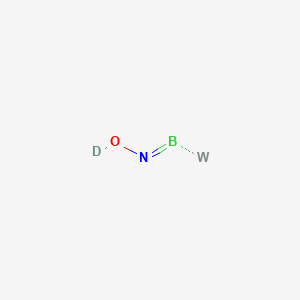

Structure

2D Structure

Properties

Molecular Formula |

BHNOW |

|---|---|

Molecular Weight |

226.67 g/mol |

InChI |

InChI=1S/BHNO.W/c1-2-3;/h3H;/i/hD |

InChI Key |

WMZPRXWCFVVUFH-DYCDLGHISA-N |

Isomeric SMILES |

[2H]ON=[B].[W] |

Canonical SMILES |

[B]=NO.[W] |

Origin of Product |

United States |

Foundational & Exploratory

Odn BW001 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of CpG Oligodeoxynucleotides: A Proxy for Odn BW001

Disclaimer: As of November 2025, "this compound" does not correspond to a specifically identified therapeutic agent in publicly available scientific literature or clinical trial databases. This guide, therefore, focuses on the well-established mechanism of action of CpG oligodeoxynucleotides (ODNs), a class of synthetic DNA molecules to which "this compound" likely belongs, based on its nomenclature. The experimental data and protocols presented herein are representative examples from studies on well-characterized CpG ODNs and should be considered illustrative.

Introduction to CpG ODNs

CpG oligodeoxynucleotides are short, single-stranded synthetic DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) motifs. These motifs are common in bacterial and viral DNA but are rare and typically methylated in vertebrate DNA. This distinction allows the vertebrate immune system to recognize CpG motifs as a pathogen-associated molecular pattern (PAMP), triggering an innate immune response. This immunomodulatory property is being harnessed for various therapeutic applications, including vaccine adjuvants, cancer immunotherapy, and as anti-allergic agents.

Core Mechanism of Action: TLR9-Mediated Signaling

The primary mechanism of action of CpG ODNs is the activation of Toll-like receptor 9 (TLR9). TLR9 is an endosomal receptor expressed by certain immune cells, most notably B cells and plasmacytoid dendritic cells (pDCs). The signaling cascade initiated by CpG ODN binding to TLR9 leads to the activation of transcription factors and the subsequent production of a variety of pro-inflammatory cytokines and chemokines.

Cellular Uptake and Endosomal Recognition

CpG ODNs are internalized by immune cells through endocytosis. Once inside the endosome, the CpG ODN can interact with TLR9. Recent studies have indicated that the formation and maturation of these CpG DNA-containing endosomes are regulated by phosphatidylinositol 3-kinases and the GTP-binding protein Rab5, which are crucial for initiating TLR9-mediated signaling.[1]

TLR9 Signaling Pathway

The binding of a CpG ODN to TLR9 induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This is a critical step shared with other members of the TLR family. MyD88, in turn, recruits and activates members of the IRAK (IL-1R-associated kinase) family, specifically IRAK-4 and IRAK-1. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6).

The activated TRAF6 then activates TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates two distinct downstream pathways:

-

NF-κB Pathway: TAK1 activates the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of JNK (c-Jun N-terminal kinase) and p38. These kinases activate other transcription factors, such as AP-1 (Activator protein 1), which also contribute to the expression of pro-inflammatory genes.

In plasmacytoid dendritic cells, a specialized pathway involving IRF7 (interferon regulatory factor 7) is also activated, leading to the robust production of type I interferons (IFN-α/β).

Signaling Pathway Diagram

Caption: TLR9 signaling pathway initiated by CpG ODN.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro and in vivo studies of CpG ODNs.

Table 1: In Vitro Cytokine Production from Human PBMCs

| CpG ODN Concentration (µg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| 0 (Control) | 50 ± 15 | 30 ± 10 |

| 0.1 | 500 ± 50 | 250 ± 30 |

| 1.0 | 2500 ± 200 | 1200 ± 100 |

| 10.0 | 8000 ± 650 | 4500 ± 400 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Tumor Growth Inhibition in a Murine Melanoma Model

| Treatment Group | Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | 1500 ± 250 | - |

| CpG ODN (10 mg/kg) | 600 ± 120 | 60% |

| Anti-PD-1 Antibody | 800 ± 150 | 47% |

| CpG ODN + Anti-PD-1 | 200 ± 50 | 87% |

Data are presented as mean ± standard error of the mean.

Key Experimental Protocols

In Vitro Cytokine Production Assay

Objective: To quantify the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) in response to CpG ODN stimulation.

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL and stimulated with varying concentrations of CpG ODN (e.g., 0.1, 1.0, 10.0 µg/mL) or a vehicle control.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Experimental Workflow Diagram: In Vitro Cytokine Assay

Caption: Workflow for in vitro cytokine production assay.

Concluding Remarks

The mechanism of action of CpG ODNs is centered on the activation of the innate immune system through TLR9. This leads to the production of a cascade of cytokines and chemokines that can modulate both innate and adaptive immune responses. The therapeutic potential of this class of molecules is being explored in a wide range of diseases. While the specific details of "this compound" are not available, its mechanism is anticipated to follow this well-established TLR9-mediated pathway. Further research and clinical studies would be necessary to elucidate the precise characteristics and therapeutic efficacy of any specific CpG ODN.

References

An In-depth Technical Guide to the Activity of TLR7/8 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of Toll-like receptor 7 and 8 (TLR7/8) agonists, a class of synthetic molecules with potent immunostimulatory properties. Due to the limited public information on "Odn BW001," this document focuses on well-characterized and representative TLR7/8 agonists, including R848 (Resiquimod) and GS-9620, to provide a thorough understanding of the core biological activities and evaluation methodologies relevant to this class of compounds.

Introduction to TLR7 and TLR8 Agonism

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic small molecule agonists of TLR7 and TLR8 mimic these natural ligands, potently activating downstream signaling pathways and leading to the production of pro-inflammatory cytokines and type I interferons. This activation of the innate immune system can, in turn, bridge to and enhance adaptive immune responses, making TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2]

TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is predominantly found in myeloid dendritic cells (mDCs), monocytes, and macrophages.[3] Dual TLR7/8 agonists, such as R848, can therefore activate a broad range of immune cells.[4] The activation of these distinct cell populations leads to different cytokine profiles and downstream immunological consequences.

Signaling Pathways

Upon ligand binding, TLR7 and TLR8 undergo dimerization and recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of a wide array of cytokines, chemokines, and costimulatory molecules.[1][4]

Caption: TLR7/8 Signaling Pathway upon Agonist Binding.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative TLR7/8 agonists. These data are compiled from various studies and are intended to provide a comparative overview. Experimental conditions can significantly influence the results, and readers are encouraged to consult the primary literature.

Table 1: In Vitro Activity of TLR7/8 Agonists in Reporter Cell Lines

| Agonist | Cell Line | Receptor | Readout | Potency (EC50) | Reference |

| GS-9620 | HEK293 | human TLR7 | SEAP Reporter | 291 nM | [5] |

| GS-9620 | HEK293 | human TLR8 | SEAP Reporter | 4000 nM | [6] |

| R848 | HEK-Blue™ | human TLR7 | SEAP Reporter | Potent Agonist | [3] |

| R848 | HEK-Blue™ | human TLR8 | SEAP Reporter | Potent Agonist | [3] |

| Imiquimod | HEK-Blue™ | human TLR7 | SEAP Reporter | Potent Agonist | [3] |

| Imiquimod | HEK-Blue™ | human TLR8 | SEAP Reporter | No activity | [3] |

| TLR7/8 agonist 7 | HEK293 | human TLR7 | Reporter Gene | 1.5 nM | [7] |

| TLR7/8 agonist 7 | HEK293 | human TLR8 | Reporter Gene | 341.7 nM | [7] |

| DSR-6434 | HEK293 | human TLR7 | Reporter Gene | 7.2 nM | [5] |

Table 2: In Vitro Cytokine Induction by TLR7/8 Agonists in Human PBMCs

| Agonist | Concentration | Incubation Time | Cytokine Measured | Concentration (pg/mL) | Reference |

| R848 | 1 µM | 48 hours | IFN-α | >2000 | [8] |

| R848 | 1 µM | 48 hours | TNF-α | ~2000 | [8] |

| R848 | 1 µM | 48 hours | IL-6 | >20000 | [8] |

| GS-9620 | Not Specified | Not Specified | IFN-α | Increased Production | [9] |

| GS-9620 | Not Specified | Not Specified | HIV-1 RNA (in patient cells) | 1.6-fold increase | [9] |

Table 3: In Vivo Activity of TLR7/8 Agonists in Murine Models

| Agonist | Animal Model | Dose/Route | Key Finding | Reference |

| R848 | C57BL/6 mice | 500 µg/mL (IP) | Increased serum IL-6, IL-12, IFN-γ | [10] |

| R848 | LLC tumor model | Not Specified | Upregulated TLR7 in DCs, enhanced DC and NK cell activation | [11] |

| GS-9620 | SIV-infected rhesus macaques | 0.05 or 0.15 mg/kg (oral) | Upregulation of ISGs, increased plasma IFN-α, IL-1RA, CXCL11 | [9] |

| Novel TLR7/8 Agonist | B16F10 & MC38 tumor models | Not Specified (IV) | Synergy with anti-PD-1, slowed tumor growth | [12] |

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of TLR7/8 agonists. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation and stimulation of human PBMCs to measure cytokine production in response to a TLR7/8 agonist.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

TLR7/8 agonist (e.g., R848)

-

Human whole blood from healthy donors

Procedure:

-

Dilute fresh human whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

-

Collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.

-

Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.

-

Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Prepare serial dilutions of the TLR7/8 agonist in complete RPMI 1640 medium.

-

Add the diluted agonist to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA or other methods.

HEK-Blue™ TLR Reporter Cell Assay

This protocol outlines the use of a commercially available reporter cell line to specifically measure the activation of a TLR pathway.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

96-well cell culture plates

-

TLR7/8 agonist

Procedure:

-

Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

On the day of the assay, prepare a cell suspension at the recommended density.

-

Seed the cells into a 96-well plate.[13]

-

Prepare serial dilutions of the TLR7/8 agonist in the appropriate cell culture medium.

-

Add the diluted agonist to the cells.

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Add HEK-Blue™ Detection medium to the wells and incubate for an additional 1-4 hours.

-

Measure the absorbance at 620-655 nm. The color change is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which corresponds to TLR activation.

Cytokine Quantification by ELISA

This is a general protocol for a sandwich ELISA to quantify the concentration of a specific cytokine in cell culture supernatants.

Materials:

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.[14]

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[14]

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

-

Add stop solution to stop the reaction.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro workflow for the characterization of a novel TLR7/8 agonist.

Caption: In Vitro Workflow for TLR7/8 Agonist Characterization.

Conclusion

TLR7/8 agonists represent a powerful class of immunomodulatory molecules with significant therapeutic potential. A thorough understanding of their mechanism of action, combined with robust and reproducible in vitro and in vivo assays, is crucial for their successful development. This guide provides a foundational overview of the key characteristics of well-studied TLR7/8 agonists and detailed protocols for their evaluation. Researchers and drug developers can use this information as a starting point for their own investigations into this exciting area of immunology and drug discovery.

References

- 1. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trial Watch: Experimental Toll-like receptor agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. invivogen.com [invivogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. TLR-Agonist Mediated Enhancement of Antibody-Dependent Effector Functions as Strategy For an HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bdbiosciences.com [bdbiosciences.com]

In-depth Technical Guide: The Structure and Function of Odn BW001

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no specific oligonucleotide therapeutic with the identifier "Odn BW001" has been found. The designation "Odn" likely signifies that the molecule is an oligodeoxynucleotide, a short single-stranded DNA molecule. However, "BW001" does not correspond to a known public research, clinical, or commercial identifier.

It is highly probable that "this compound" represents an internal project code or a non-publicly disclosed research compound. Without a specific chemical structure, nucleotide sequence, or a recognized public identifier, a detailed technical guide on its core structure, signaling pathways, and experimental protocols cannot be generated.

To facilitate the creation of the requested in-depth guide, please provide a more specific and publicly recognized identifier for the molecule of interest. This could include:

-

A specific chemical name or IUPAC name.

-

The nucleotide sequence of the oligonucleotide.

-

A trade name, if the compound is a marketed drug.

-

A clinical trial registration number (e.g., NCT number).

-

A patent number or publication detailing the molecule's structure.

-

A CAS (Chemical Abstracts Service) Registry Number.

Once a specific and identifiable molecule is provided, a thorough technical guide can be compiled, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations. The following sections outline the proposed structure of such a guide, which would be populated with specific data upon successful identification of the compound.

PROPOSED TECHNICAL GUIDE STRUCTURE

Core Structure of [Identified Oligonucleotide]

This section would provide a detailed breakdown of the molecule's chemical structure.

-

1.1. Nucleotide Sequence and Chemical Modifications: A table summarizing the primary nucleotide sequence and any chemical modifications to the phosphate backbone, sugar moieties, or nucleobases designed to enhance stability, delivery, or efficacy.

-

1.2. Physicochemical Properties: A table of key quantitative data, such as molecular weight, charge, and predicted secondary structure.

Mechanism of Action and Signaling Pathways

This section would detail the molecular interactions and biological pathways modulated by the oligonucleotide.

-

2.1. Target Identification and Binding: Information on the intended molecular target (e.g., a specific mRNA, microRNA, or protein) and the mechanism of binding.

-

2.2. Downstream Signaling Events: A detailed description of the signaling cascades initiated or inhibited by the oligonucleotide's interaction with its target.

-

Signaling Pathway Diagram: A Graphviz diagram illustrating the key molecular players and their interactions in the signaling pathway.

Caption: A high-level overview of the proposed mechanism of action.

-

Experimental Protocols and Data

This section would provide detailed methodologies for key experiments cited in the literature for the identified oligonucleotide.

-

3.1. In Vitro Efficacy Studies:

-

Experimental Workflow: A Graphviz diagram outlining the steps of a typical in vitro experiment to assess efficacy.

-

Quantitative Data: A table summarizing results such as IC50 values, target knockdown efficiency, and off-target effects.

Caption: A generalized workflow for in vitro efficacy testing.

-

-

3.2. In Vivo Preclinical Studies:

-

Experimental Design: A description of animal models used, dosing regimens, and endpoints measured.

-

Pharmacokinetic and Pharmacodynamic Data: Tables summarizing key parameters such as half-life, tissue distribution, and target engagement in vivo.

-

-

3.3. Clinical Trial Data (if applicable):

-

Trial Design: An overview of the clinical trial phases, patient populations, and primary and secondary endpoints.

-

Efficacy and Safety Data: A summary of the clinical findings in tabular format.

-

Odn BW001: A Novel C-Type CpG Oligodeoxynucleotide for Immunotherapy and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Odn BW001 is a novel, synthetic C-type CpG oligodeoxynucleotide (ODN) that has demonstrated significant potential across a range of therapeutic applications, including antiviral and antitumor therapies. As a C-type CpG ODN, BW001 uniquely combines the characteristics of both A- and B-type CpG ODNs, potently stimulating the production of Type I interferons (IFN), particularly IFN-α, while also promoting the proliferation and activation of B cells and natural killer (NK) cells. This dual-action mechanism of action, centered on the activation of Toll-like receptor 9 (TLR9), positions this compound as a promising candidate for further investigation and development in the fields of immunology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental findings related to this compound.

Discovery and Core Characteristics

This compound was identified as a novel CpG ODN with a unique structural composition, featuring B-type CpG ODN characteristics at the 5' end and A-type CpG ODN features at the 3' end. This hybrid structure is believed to be responsible for its distinct C-type functional profile.

Nucleotide Sequence:

The precise nucleotide sequence for this compound is not publicly available in the reviewed literature. For research and development purposes, obtaining the exact sequence from the original researchers or through patent filings is essential.

Chemical Structure:

This compound is a single-stranded synthetic DNA molecule. A critical structural feature of CpG ODNs like BW001 is the presence of unmethylated cytosine-phosphate-guanine (CpG) motifs. To enhance its stability and protect it from degradation by nucleases in a biological environment, the phosphodiester backbone is typically modified to a phosphorothioate (PS) backbone.

Synthesis of this compound

The synthesis of this compound, a phosphorothioate oligodeoxynucleotide, is achieved through solid-phase synthesis, a well-established method for creating custom DNA sequences.

General Synthesis Protocol for Phosphorothioate Oligonucleotides

The following protocol outlines the general steps for the synthesis of phosphorothioate ODNs. Specific cycle parameters and reagents may vary based on the synthesizer and desired purity.

Table 1: General Solid-Phase Synthesis Protocol for Phosphorothioate Oligonucleotides

| Step | Procedure | Description |

| 1. Deprotection (Detritylation) | Treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). | Removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling step. |

| 2. Coupling | Addition of the next phosphoramidite monomer and an activator (e.g., tetrazole). | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. |

| 3. Sulfurization | Treatment with a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent). | Replaces an oxygen atom with a sulfur atom in the newly formed phosphite triester linkage, creating a stable phosphorothioate linkage. |

| 4. Capping | Treatment with a capping reagent (e.g., acetic anhydride and 1-methylimidazole). | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 mers). |

| 5. Iteration | Steps 1-4 are repeated for each subsequent nucleotide in the sequence. | The oligonucleotide chain is elongated in the 3' to 5' direction. |

| 6. Cleavage and Deprotection | Treatment with a strong base (e.g., concentrated ammonium hydroxide). | Cleaves the completed oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases and the phosphate backbone. |

| 7. Purification | High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). | Isolates the full-length product from shorter failure sequences and other impurities. |

Mechanism of Action: TLR9 Signaling Pathway

This compound exerts its immunostimulatory effects primarily through the activation of Toll-like receptor 9 (TLR9), a pattern recognition receptor expressed on B cells and plasmacytoid dendritic cells (pDCs).

Upon binding of this compound to TLR9 within the endosome, a signaling cascade is initiated through the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of transcription factors NF-κB and IRF7. Translocation of these factors to the nucleus induces the expression of a variety of pro-inflammatory cytokines and, notably, high levels of IFN-α.

Experimental Data and Protocols

Anti-SARS-CoV Activity

This compound has demonstrated potent anti-SARS-CoV activity. In one study, supernatants from human peripheral blood mononuclear cells (PBMCs) stimulated with BW001 significantly protected Vero E6 cells from SARS-CoV infection.

Table 2: Anti-SARS-CoV Activity of this compound-Stimulated PBMC Supernatants

| Treatment | Supernatant Dilution | Protection from SARS-CoV Infection |

| This compound (6 µg/ml) | 1:80 | Significant protection observed |

| Medium Control | - | No protection |

Experimental Protocol: In Vitro Anti-SARS-CoV Activity Assay

-

PBMC Isolation and Stimulation:

-

Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs at a density of 3 x 106 cells/ml.

-

Stimulate the cells with this compound (e.g., 6 µg/ml) for a specified period (e.g., 24-72 hours).

-

Collect the culture supernatants by centrifugation.

-

-

Vero E6 Cell Culture and Infection:

-

Culture Vero E6 cells in appropriate medium until confluent.

-

Pre-treat the Vero E6 cells with serial dilutions of the collected PBMC supernatants for a defined time.

-

Infect the cells with a specific multiplicity of infection (MOI) of SARS-CoV.

-

-

Assessment of Cytopathic Effect (CPE):

-

Incubate the infected cells and observe daily for the development of CPE.

-

Quantify cell viability using a suitable assay, such as the MTT assay, to determine the protective effect of the supernatants.

-

Immunostimulatory Effects

This compound has been shown to induce the production of IFN-α and stimulate the proliferation and activation of various immune cells.

Table 3: IFN-α Production by PBMCs Stimulated with this compound

| Stimulant | Concentration | IFN-α Production (pg/ml) |

| This compound | 6 µg/ml | >160 |

| Control ODN | 6 µg/ml | <20 |

| Medium Control | - | Undetectable |

Experimental Protocol: Measurement of IFN-α Production

-

Cell Stimulation:

-

Culture human PBMCs or purified pDCs at a defined cell density.

-

Stimulate the cells with various concentrations of this compound or control ODNs.

-

Incubate for an appropriate time (e.g., 24-48 hours).

-

Collect the culture supernatants.

-

-

ELISA for IFN-α:

-

Use a commercially available ELISA kit for human IFN-α.

-

Coat a 96-well plate with a capture antibody against human IFN-α.

-

Add the collected supernatants and a standard curve of recombinant human IFN-α to the plate.

-

Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of IFN-α in the samples based on the standard curve.

-

Experimental Protocol: B Cell Proliferation Assay

-

B Cell Isolation and Labeling:

-

Isolate B cells from human PBMCs using magnetic-activated cell sorting (MACS).

-

Label the B cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

-

Stimulation and Culture:

-

Culture the labeled B cells in the presence of various concentrations of this compound.

-

Include appropriate positive (e.g., anti-IgM) and negative controls.

-

Incubate for a period sufficient to allow for cell division (e.g., 3-5 days).

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies against B cell markers (e.g., CD19).

-

Analyze the cells by flow cytometry.

-

Quantify proliferation by measuring the dilution of the CFSE dye in successive generations of dividing cells.

-

Experimental Protocol: NK Cell Activation Assay

-

PBMC Stimulation:

-

Culture human PBMCs with this compound for a specified time.

-

-

Flow Cytometry Staining:

-

Harvest the cells and stain with a panel of antibodies to identify NK cells (e.g., CD3-, CD56+) and activation markers (e.g., CD69, CD25).

-

Analyze the stained cells by flow cytometry to determine the percentage of activated NK cells.

-

-

Cytotoxicity Assay (Optional):

-

Co-culture the stimulated PBMCs with a target cell line (e.g., K562 cells) labeled with a fluorescent dye.

-

After incubation, add a viability dye and analyze by flow cytometry to quantify the percentage of target cell lysis.

-

Conclusion

This compound is a promising C-type CpG ODN with a multifaceted immunostimulatory profile. Its ability to potently induce IFN-α production and activate key innate and adaptive immune cells underscores its potential for the development of novel therapies against viral infections and cancer. Further research is warranted to fully elucidate its therapeutic efficacy, safety profile, and the specific nucleotide sequence for broader scientific investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound.

An In-depth Technical Guide to the Immunostimulatory Properties of Odn BW001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core immunostimulatory properties of Odn BW001, a C-type CpG oligodeoxynucleotide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Properties of this compound

This compound is a synthetic oligodeoxynucleotide with the sequence 5′-TCGTCGGGTGCGACGTCGCAGGGGGG-3′. As a C-type CpG ODN, it possesses a phosphorothioate-modified backbone which confers resistance to nuclease degradation, enhancing its stability and in vivo half-life. This compound is a potent agonist of Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system that recognizes unmethylated CpG motifs prevalent in microbial DNA. This interaction triggers a cascade of downstream signaling events, leading to a broad-spectrum activation of the immune system.

Quantitative Data on Immunostimulatory Effects

The following tables summarize the key quantitative findings on the immunostimulatory effects of this compound from in vitro studies.

Table 1: Induction of Interferons and Cytokines by this compound in Human PBMCs

| Cytokine | Cell Type | Stimulation Time | Concentration of BW001 | Fold Induction (mRNA) / Concentration (Protein) | Reference |

| IFN-α | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |

| IFN-β | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |

| IFN-ω | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |

| IFN-γ | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |

| IL-6 | Human Monocytes | 24h | 2 µM | ~1500 pg/mL | [2] |

| IL-12 | Human Monocytes | 24h | 2 µM | ~200 pg/mL | [2] |

| TNF-α | Human Monocytes | 8h | Not Specified | Not Specified | [2] |

Table 2: Effects of this compound on Immune Cell Proliferation and Activation

| Effect | Cell Type | Assay | Concentration of BW001 | Key Finding | Reference |

| Proliferation | Human B Cells | Not Specified | Not Specified | Proliferation induced | [2] |

| Proliferation | Human PBMCs | Not Specified | Not Specified | Proliferation induced | [2] |

| Activation | Human Monocytes | Flow Cytometry (CD86, CD40) | Not Specified | Upregulation of co-stimulatory molecules | [2] |

| Activation | Human B Cells | Flow Cytometry (CD86, CD40) | Not Specified | Upregulation of co-stimulatory molecules | [2] |

Signaling Pathway of this compound

This compound exerts its immunostimulatory effects primarily through the TLR9 signaling pathway. As a C-type CpG ODN, it is recognized by TLR9 within the endosomal compartment of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. This binding initiates the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling cascades involving IRAK and TRAF family members. Ultimately, this results in the activation of transcription factors such as NF-κB and IRF7, which drive the expression of type I interferons and other pro-inflammatory cytokines.

Figure 1: Simplified signaling pathway of this compound via TLR9 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunostimulatory properties of this compound.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the induction of cytokines and proliferation of human PBMCs in response to this compound.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (endotoxin-free)

-

96-well cell culture plates

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

-

Seed 200 µL of the cell suspension into each well of a 96-well plate.

-

Add this compound to the desired final concentrations (e.g., 0.1, 1, 3, 10 µg/mL). Include a negative control (medium only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 12, 24, 48 hours).

-

For cytokine analysis, centrifuge the plate and collect the supernatant for measurement by ELISA or multiplex assay.

-

For proliferation analysis, add a proliferation reagent (e.g., [3H]-thymidine or CFSE) and measure incorporation or dye dilution according to the manufacturer's instructions.

Figure 2: Experimental workflow for in vitro stimulation of human PBMCs.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To determine the ability of this compound-activated NK cells to lyse target tumor cells.

Materials:

-

Human NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs.

-

Target tumor cell line (e.g., K562).

-

Complete RPMI 1640 medium.

-

Calcein-AM or other viability dye.

-

96-well V-bottom plates.

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Culture human NK cells and target tumor cells under standard conditions.

-

Activate NK cells by incubating with this compound (e.g., 3 µg/mL) for 24 hours.

-

Label the target tumor cells with a viability dye such as Calcein-AM according to the manufacturer's protocol.

-

Wash and resuspend the labeled target cells.

-

Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well V-bottom plate.

-

Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and measure the fluorescence of the supernatant (for release assays) or the remaining viable target cells by flow cytometry.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Figure 3: Experimental workflow for NK cell cytotoxicity assay.

Conclusion

This compound is a potent C-type CpG ODN that exhibits robust immunostimulatory properties. Its ability to activate the TLR9 signaling pathway leads to the production of a broad range of cytokines and interferons, the proliferation and activation of key immune cells, and enhanced effector functions such as NK cell-mediated cytotoxicity. These characteristics underscore its potential as a vaccine adjuvant, an antiviral agent, and an anticancer therapeutic. Further in-depth studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

An In-Depth Technical Guide to the Innate Immune Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens and is a critical area of research for the development of novel therapeutics.[1][2] This system is characterized by its rapid, non-specific response to conserved molecular patterns associated with microbes or cellular stress.[1] Unlike the adaptive immune system, it does not confer long-lasting immunity.[1] This guide provides a detailed overview of the core components, signaling pathways, and experimental methodologies relevant to the study of the innate immune response. While the initial query for "Odn BW001" did not yield specific results, the principles outlined herein are fundamental for evaluating any compound's interaction with the innate immune system.

The innate immune response is comprised of physical barriers, such as the skin and mucous membranes, as well as cellular and humoral components that actively recognize and eliminate pathogens.[1][2] Key cellular players include phagocytes (neutrophils, macrophages), mast cells, and natural killer (NK) cells.[2] Humoral components involve the complement system and a variety of antimicrobial peptides and cytokines.[2]

Key Cellular and Humoral Components of the Innate Immune System

The effective functioning of the innate immune system relies on the coordinated action of various cellular and humoral elements. Below is a summary of these key components and their primary roles.

| Component | Category | Primary Function(s) | Key Molecules Involved |

| Neutrophils | Cellular | Phagocytosis of pathogens; formation of neutrophil extracellular traps (NETs). | Myeloperoxidase, elastase, defensins |

| Macrophages | Cellular | Phagocytosis; antigen presentation; cytokine production. | Toll-like receptors (TLRs), NOD-like receptors (NLRs), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |

| Dendritic Cells (DCs) | Cellular | Antigen presentation to T cells; bridging innate and adaptive immunity. | Major histocompatibility complex (MHC) class I and II, co-stimulatory molecules (CD80, CD86) |

| Natural Killer (NK) Cells | Cellular | Lysis of infected or cancerous cells. | Perforin, granzymes |

| Mast Cells | Cellular | Release of inflammatory mediators such as histamine. | Histamine, heparin, proteases |

| Complement System | Humoral | Opsonization of pathogens; formation of the membrane attack complex (MAC); recruitment of inflammatory cells. | C3, C5, C9 |

| Cytokines | Humoral | Cell signaling molecules that modulate immune responses. | Interferons (IFNs), interleukins (ILs), tumor necrosis factor (TNF) |

| Chemokines | Humoral | Mediate chemoattraction of immune cells to sites of inflammation. | CXCL8 (IL-8), CCL2 (MCP-1) |

| Antimicrobial Peptides (AMPs) | Humoral | Directly kill microbes by disrupting their membranes. | Defensins, cathelicidins |

Signaling Pathways in Innate Immune Activation

The recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) is a central event in the initiation of the innate immune response. This recognition triggers intracellular signaling cascades that culminate in the production of inflammatory cytokines and interferons.

Toll-like Receptor (TLR) Signaling

TLRs are a major class of PRRs that recognize a wide range of microbial components. The diagram below illustrates a simplified TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Caption: Simplified TLR4 signaling pathway leading to NF-κB activation.

Experimental Protocols for Studying the Innate Immune Response

A variety of in vitro and in vivo models are used to investigate the effects of novel compounds on the innate immune system.

In Vitro Assessment of Cytokine Production

Objective: To quantify the production of pro-inflammatory cytokines by immune cells in response to a test compound.

Methodology:

-

Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are cultured in appropriate media.

-

Cell Stimulation: Cells are treated with various concentrations of the test compound. A positive control (e.g., LPS for TLR4 activation) and a negative control (vehicle) are included.

-

Incubation: Cells are incubated for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected by centrifugation.

-

Cytokine Quantification: Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the results are analyzed for statistical significance.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of compounds for their ability to modulate the innate immune response.

Caption: General workflow for in vitro screening of immunomodulatory compounds.

Conclusion

The innate immune system is a complex and highly regulated network of cells and molecules that provides immediate defense against pathogens. Understanding the intricate signaling pathways and cellular interactions is paramount for the development of new therapies for a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of novel immunomodulatory compounds. While the specific agent "this compound" remains unidentified in the public domain, the methodologies and principles described here are universally applicable to the field of innate immunity research.

References

Early Research on Odn BW001: A Technical Guide

This technical guide provides an in-depth overview of the early research on Odn BW001, a novel C-type CpG oligodeoxynucleotide (ODN). The content herein is intended for researchers, scientists, and drug development professionals, focusing on the core immunological and osteogenic properties of this molecule. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. The signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) as specified.

Note on Nomenclature: The oligodeoxynucleotide discussed in this guide is referred to as this compound in immunological studies, notably in research concerning its anti-viral properties. In research related to its effects on osteoblasts, the sequence is identified as ODN MT01. Commercial supplier information indicates that these are the same molecule.

Core Characteristics of this compound

This compound is a synthetic single-stranded DNA molecule. Its sequence is 5′-tcg tcg ggt gcg acg tcg cag ggg gg-3′. Structurally, it exhibits features of both B-type CpG ODNs at the 5′ end and A-type CpG ODNs at the 3′ end, classifying it as a C-type CpG ODN.[1] This hybrid structure allows it to potently stimulate both B cells and plasmacytoid dendritic cells (pDCs).[1] The backbone of this compound is phosphorothioate-modified to enhance its resistance to nuclease degradation.

The sequence for ODN MT01, investigated for its role in osteoblast proliferation and activation, is reported as 5′-ACC CCC TCT ACC CCC TCT ACC CCC TCT-3′.

Immunomodulatory Properties of this compound

Early research on this compound focused on its ability to induce an immune response, particularly its potential as an anti-viral agent. These studies primarily investigated its effect on human peripheral blood mononuclear cells (PBMCs) and plasmacytoid dendritic cells (pDCs).

Quantitative Data: Cytokine Secretion and Cell Proliferation

The immunostimulatory activity of this compound was quantified by measuring Interferon-alpha (IFN-α) secretion and the proliferation of various immune cell populations.

| Cell Type | Stimulant | Concentration (µg/mL) | IFN-α Secretion (pg/mL) | Proliferation Index |

| Human PBMCs | This compound | 1.0 | ~200 | Not Specified |

| Human PBMCs | A-type ODN 2216 | 1.0 | ~285 | Not Specified |

| Human PBMCs | B-type ODN 2006 | 1.0 | Not Specified | Not Specified |

| Purified pDCs | This compound | Not Specified | High | Not Specified |

| Human PBMCs | This compound | Not Specified | Not Specified | Significant Proliferation |

| Human B cells | This compound | Not Specified | Not Specified | Significant Proliferation |

Table 1: Immunostimulatory effects of this compound on human immune cells. Data extracted from a study on anti-SARS-CoV immunity.[1]

Experimental Protocols

-

Cell Culture: Human PBMCs were isolated from healthy donors and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: PBMCs were seeded in 96-well plates at a density of 1 x 10^6 cells/well and stimulated with this compound, A-type ODN 2216, or B-type ODN 2006 at a concentration of 1.0 µg/mL.

-

Supernatant Collection: After 48 hours of incubation at 37°C in a 5% CO2 atmosphere, the culture supernatants were collected.

-

IFN-α Measurement: The concentration of IFN-α in the supernatants was determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Cell Preparation: Human PBMCs were isolated as described above. B cells were further purified from PBMCs using magnetic-activated cell sorting (MACS).

-

Labeling (Optional): For tracking cell division, cells can be labeled with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) prior to stimulation.

-

Stimulation: PBMCs or purified B cells were cultured in 96-well plates and stimulated with this compound.

-

Proliferation Assessment: After 72 hours of culture, cell proliferation was assessed. This can be done by measuring the incorporation of [3H]-thymidine or by analyzing the dilution of CFSE using flow cytometry.

Signaling Pathway and Experimental Workflow

The immunostimulatory effects of this compound are mediated through the Toll-like receptor 9 (TLR9) signaling pathway. As a C-type CpG ODN, it is recognized by TLR9 in the endosomes of pDCs and B cells, leading to the activation of downstream signaling cascades.

References

Odn BW001: A Technical Guide to its Immunostimulatory Effects on Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odn BW001 is a novel synthetic oligodeoxynucleotide (ODN) characterized as a C-type CpG ODN. It exhibits a unique structure with features of both B-type ODNs at the 5' end and A-type ODNs at the 3' end. This composition confers a broad range of immunostimulatory activities, with a pronounced effect on dendritic cells, particularly plasmacytoid dendritic cells (pDCs). This compound is a potent inducer of Type I interferons, primarily IFN-α, and plays a significant role in activating a cascade of innate and adaptive immune responses. This document provides a comprehensive technical overview of the effects of this compound on dendritic cells, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: TLR9 Agonism

This compound functions as a potent agonist for Toll-like receptor 9 (TLR9). TLR9 is an endosomal pattern recognition receptor that recognizes unmethylated CpG motifs, which are common in bacterial and viral DNA but rare in vertebrate genomes. The sequence of this compound is d(P-thio)(T-C-G-T-C-G-G-G-T-G-C-G-A-C-G-T-C-G-C-A-G-G-G-G-G-G).[1] Upon binding to TLR9 within the endosomal compartment of dendritic cells, this compound initiates a signaling cascade that leads to the activation of the cell and the production of key cytokines.

Signaling Pathway

The interaction of this compound with TLR9 triggers the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the formation of a complex with IRAK4, IRAK1, and TRAF6, ultimately resulting in the activation of transcription factors such as NF-κB and IRF7. IRF7 is particularly crucial for the high-level production of IFN-α, a hallmark of pDC activation by C-type CpG ODNs like BW001.

Quantitative Effects on Dendritic Cells and Other Immune Cells

Studies have demonstrated that this compound is a potent stimulator of human peripheral blood mononuclear cells (PBMCs), which contain dendritic cells, B cells, T cells, and NK cells. The primary effect on the dendritic cell population, especially pDCs, is the robust production of IFN-α.

Table 1: Cytokine Production Induced by this compound in Human PBMCs

| Cytokine | This compound Concentration (μg/mL) | Mean Concentration (pg/mL) ± SD | Control (BW002) |

| IFN-α | 3 | 3100 ± 450 | < 50 |

| IFN-γ | 3 | 850 ± 120 | < 30 |

Data derived from studies on human PBMCs stimulated for 36-48 hours. Control ODN (BW002) lacks the CpG motif.

Beyond cytokine secretion, this compound also induces the activation and proliferation of various immune cell subsets within the PBMC population.

Table 2: Activation and Proliferation of Human Immune Cells by this compound

| Cell Type | Parameter | This compound Concentration (μg/mL) | Result |

| B Cells (CD19+) | Activation (CD69 Upregulation) | 3 | Significant increase in CD69 expression |

| NK Cells (CD56+) | Activation (CD69 Upregulation) | 3 | Significant increase in CD69 expression |

| PBMCs | Proliferation | 1 | ~2.5-fold increase over control |

| B Cells | Proliferation | 1 | ~3-fold increase over control |

Activation was assessed after 24 hours, and proliferation was measured after 72 hours.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Isolation and Culture of Human PBMCs

-

Source: Buffy coats from healthy human donors.

-

Isolation: PBMCs are isolated using Ficoll-Hypaque density gradient centrifugation.

-

Washing: Cells are washed three times with Iscove's Modified Dulbecco's Medium (IMDM).

-

Culture Medium: Complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well in 200 μL of culture medium.

Stimulation of PBMCs with this compound

-

ODN Preparation: Nuclease-resistant phosphorothioate-modified this compound is synthesized and purified. A control ODN (e.g., BW002 with a GpC motif instead of CpG) should be used.

-

Stimulation: this compound is added to the PBMC cultures at a final concentration of 1-3 μg/mL.

-

Incubation: Cells are incubated at 37°C in a 5% CO2 humidified atmosphere for the desired time period (e.g., 24 hours for activation marker analysis, 36-48 hours for cytokine analysis in supernatants, 72 hours for proliferation assays).

Measurement of Cytokine Production (ELISA)

-

Supernatant Collection: After incubation, plates are centrifuged, and cell-free supernatants are collected.

-

ELISA: IFN-α and IFN-γ concentrations are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined.

Analysis of Cell Activation (Flow Cytometry)

-

Cell Harvesting: After 24 hours of stimulation, PBMCs are harvested.

-

Staining: Cells are stained with fluorescently-labeled monoclonal antibodies against surface markers (e.g., CD3, CD19, CD56, CD69).

-

Acquisition: Data is acquired on a flow cytometer.

-

Analysis: The percentage of CD69-positive cells within the B cell (CD19+) and NK cell (CD56+) gates is determined using appropriate software.

Functional Consequences and Therapeutic Potential

The activation of dendritic cells by this compound has significant downstream effects on the immune system. The high levels of IFN-α produced by pDCs can:

-

Activate Natural Killer (NK) cells , enhancing their cytotoxic capabilities against virally infected or tumor cells.

-

Promote the maturation of conventional dendritic cells (cDCs) , leading to enhanced antigen presentation to T cells.

-

Drive the differentiation of T helper cells towards a Th1 phenotype , which is critical for cell-mediated immunity against intracellular pathogens.

-

Directly inhibit viral replication.

These properties make this compound a promising candidate for development as a vaccine adjuvant and as an immunotherapeutic agent for viral infections and cancer. For instance, supernatants from human PBMCs stimulated by BW001 have been shown to significantly protect Vero cells from SARS-CoV infection.[1]

Conclusion

This compound is a potent C-type CpG ODN that effectively activates dendritic cells, primarily pDCs, through the TLR9-MyD88 signaling pathway. This activation leads to the production of high levels of IFN-α and the subsequent stimulation of a broad-based innate and adaptive immune response. The quantifiable effects on cytokine production and immune cell activation, coupled with its demonstrated anti-viral activity, underscore the potential of this compound in various immunotherapeutic applications. Further research into its in vivo efficacy and safety is warranted to fully elucidate its clinical utility.

References

An In-depth Technical Guide to Cytokine Induction by Oligodeoxynucleotides: A Focus on CpG ODN Analogs

Introduction

Synthetic oligodeoxynucleotides containing unmethylated CpG motifs (CpG ODNs) are potent activators of the innate immune system.[1][2][3] These molecules mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9), initiating a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines.[1][3] CpG ODNs are broadly classified into three main classes—A, B, and C—each with distinct structural features and immunological outcomes. B-class CpG ODNs, such as ODN 1826, are particularly effective at stimulating B cell proliferation and the secretion of pro-inflammatory cytokines from macrophages and dendritic cells.[3][4] This guide provides a detailed overview of the mechanisms, experimental protocols, and data related to cytokine induction by B-class CpG ODNs.

Signaling Pathway of CpG ODN-Mediated Cytokine Induction

The immunostimulatory effects of CpG ODNs are primarily mediated through the activation of TLR9, which is expressed on the endosomal membranes of immune cells like B cells, dendritic cells (DCs), and macrophages.[5] Upon binding of a CpG ODN, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).[5] These transcription factors then translocate to the nucleus and induce the expression of genes encoding various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hongjing.com.tw [hongjing.com.tw]

- 4. Proinflammatory Stimulation of Toll-Like Receptor 9 with High Dose CpG ODN 1826 Impairs Endothelial Regeneration and Promotes Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD83 expression induced by CpG-DNA stimulation in a macrophage cell line RAW 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Odn BW001 (BDB001): Application Notes for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odn BW001, also known as BDB001, is a novel toll-like receptor 7 and 8 (TLR7/8) dual agonist developed for cancer immunotherapy. It is designed for intravenous administration to induce a systemic anti-tumor immune response. Clinical trial data have indicated that BDB001 is capable of reprogramming dendritic cells to elicit anti-tumor effects.[1][2] Developed by Seven and Eight Biopharmaceuticals, and now under the portfolio of Eikon Therapeutics, BDB001 has been investigated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with immune checkpoint inhibitors such as pembrolizumab and atezolizumab.[3][4][5][6] While numerous clinical studies have been published, detailed preclinical in vivo experimental protocols are not extensively available in the public domain. These application notes provide a comprehensive overview based on the available information and outline a generalized protocol for preclinical evaluation.

Mechanism of Action

This compound functions by activating TLR7 and TLR8, which are critical pattern recognition receptors in the innate immune system. This activation, primarily in dendritic cells (DCs), leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and chemokines, and the maturation of DCs. These activated DCs then prime and activate T cells, leading to a robust and systemic anti-tumor adaptive immune response.

Signaling Pathway of this compound (BDB001)

Caption: this compound activates TLR7/8 signaling in dendritic cells, leading to their maturation and subsequent T-cell activation for tumor cell killing.

In Vivo Experimental Protocol: A Generalized Framework

The following protocol is a generalized framework based on standard practices for evaluating immuno-oncology agents in vivo, as specific details for this compound are not publicly available.

Animal Models

Syngeneic mouse tumor models are the most appropriate choice for evaluating the efficacy of immunomodulatory agents like this compound, as they utilize immunocompetent mice, which are essential for studying the interaction between the drug, the tumor, and the host immune system.

Table 1: Recommended Syngeneic Mouse Tumor Models

| Tumor Model | Cell Line | Mouse Strain | Key Characteristics |

| Colorectal Cancer | MC38 | C57BL/6 | Moderately immunogenic, responsive to checkpoint inhibitors. |

| Melanoma | B16F10 | C57BL/6 | Poorly immunogenic, aggressive, often used to model "cold" tumors. |

| Renal Cell Carcinoma | RENCA | BALB/c | Moderately immunogenic, forms well-vascularized tumors. |

| Lewis Lung Carcinoma | LLC | C57BL/6 | Highly metastatic, used to study effects on primary tumor and metastasis. |

Experimental Workflow

A typical in vivo efficacy study would involve tumor cell implantation, treatment administration, and subsequent monitoring of tumor growth and survival.

Experimental Workflow for In Vivo Efficacy Study

Caption: Generalized workflow for an in vivo efficacy study of this compound.

Detailed Methodologies

1. Tumor Cell Culture and Implantation:

-

Cell Culture: Tumor cell lines (e.g., MC38, B16F10) are cultured in appropriate media and conditions.

-

Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are implanted subcutaneously into the flank of the mice.

2. Dosing and Administration:

-

Formulation: this compound is formulated in a sterile vehicle suitable for intravenous injection (e.g., saline).

-

Dosing: Based on preclinical studies of other TLR7/8 agonists, a dose range of 0.1 to 10 mg/kg could be explored. Dose-finding studies are essential.

-

Administration: Administer this compound intravenously (i.v.) via the tail vein. The frequency of administration could be once or twice weekly, based on tolerability and efficacy.

3. Efficacy Endpoints:

-

Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).

-

Survival: Monitor survival and euthanize mice when tumor volume reaches a predetermined endpoint or if they show signs of distress.

-

Tumor Weight: At the end of the study, excise and weigh the tumors.

4. Pharmacodynamic Analysis:

-

Blood Collection: Collect blood samples at various time points post-treatment to analyze cytokine and chemokine levels (e.g., IFN-γ, IP-10) using ELISA or multiplex assays.[1]

-

Tissue Harvesting: Harvest tumors and spleens for immunophenotyping by flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells).

Quantitative Data Summary (Representative)

The following tables present a hypothetical summary of quantitative data that would be generated from such preclinical studies. Note: This is representative data for illustrative purposes and not actual experimental results for this compound.

Table 2: Representative In Vivo Efficacy of this compound in MC38 Tumor Model

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |

| Vehicle | 10 | 1500 ± 150 | - |

| This compound (1 mg/kg) | 10 | 800 ± 120 | 46.7 |

| Anti-PD-1 | 10 | 700 ± 110 | 53.3 |

| This compound + Anti-PD-1 | 10 | 250 ± 50 | 83.3 |

Table 3: Representative Pharmacodynamic Effects of this compound

| Analyte | Vehicle | This compound (1 mg/kg) | Fold Change |

| Serum IFN-γ (pg/mL) | 50 ± 10 | 500 ± 80 | 10 |

| Serum IP-10 (pg/mL) | 100 ± 20 | 1200 ± 150 | 12 |

| Tumor Infiltrating CD8+ T cells (% of CD45+) | 5 ± 1 | 20 ± 3 | 4 |

Conclusion

This compound (BDB001) is a promising intravenous TLR7/8 agonist for cancer immunotherapy. While detailed preclinical protocols are not publicly available, this document provides a generalized framework for its in vivo evaluation in syngeneic mouse models. The key to successful preclinical assessment lies in the careful selection of tumor models, optimization of dosing and administration schedules, and a comprehensive analysis of both efficacy and pharmacodynamic endpoints. The provided diagrams and tables serve as a guide for the experimental design and data presentation for such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Seven and Eight Biopharma’s BDB001 in Combination with an anti-PD-L1 mAb Shows Favorable Safety and Clinical Responses in Interim Phase 1 Data Presented at the 2021 SITC Annual Meeting - BioSpace [biospace.com]

- 5. Seven and Eight Biopharma Presents Promising Interim Phase 1 Results for BDB001 at The Society for Immunotherapy of Cancer (SITC) 35th Anniversary Annual Meeting | Financial Post [financialpost.com]

- 6. ascopubs.org [ascopubs.org]

Application Notes and Protocols for CpG ODN in Bladder Cancer Immunotherapy

Disclaimer: The following application notes and protocols are based on publicly available research on the use of CpG oligodeoxynucleotides (ODNs) in preclinical models of bladder cancer immunotherapy. No specific information was found for a product designated "Odn BW001" in the scientific literature. Therefore, the information provided pertains to the general class of immunostimulatory CpG ODNs that act as Toll-like receptor 9 (TLR9) agonists. Researchers should validate these protocols for their specific CpG ODN of interest.

Introduction

Intravesical immunotherapy with Bacillus Calmette-Guérin (BCG) is a standard treatment for non-muscle invasive bladder cancer (NMIBC).[1][2][3] However, a significant number of patients do not respond to or develop resistance to BCG therapy.[3] CpG ODNs, which are short synthetic single-stranded DNA molecules containing unmethylated CpG motifs, mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9).[1][4] Activation of TLR9 on immune cells, such as dendritic cells, macrophages, and natural killer cells, triggers a cascade of downstream signaling events, leading to a robust Th1-biased immune response.[1][4] This response is characterized by the production of pro-inflammatory cytokines and the activation of cytotoxic T lymphocytes, which can lead to tumor cell destruction. Preclinical studies have demonstrated the potential of intravesical CpG ODN administration to reduce tumor burden in murine bladder cancer models, suggesting its promise as a novel immunotherapeutic strategy.[1][5]

Mechanism of Action

CpG ODNs exert their anti-tumor effects primarily through the activation of the innate and adaptive immune systems. The proposed mechanism involves the following key steps:

-

TLR9 Recognition: Intravesically administered CpG ODNs are recognized by TLR9, which is expressed in the endosomes of various immune cells within the bladder microenvironment.[4]

-

MyD88-Dependent Signaling: Upon binding, TLR9 recruits the adaptor protein MyD88, initiating a downstream signaling cascade.

-

NF-κB and IRF7 Activation: This cascade leads to the activation of transcription factors such as NF-κB and IRF7.

-

Cytokine and Chemokine Production: Activated transcription factors induce the expression and secretion of a variety of pro-inflammatory cytokines (e.g., IL-12, IFN-γ, TNF-α) and chemokines.[4][6]

-

Immune Cell Recruitment and Activation: These signaling molecules recruit and activate immune cells, including dendritic cells (DCs), macrophages, natural killer (NK) cells, and T lymphocytes, to the tumor site.[1]

-

Antigen Presentation and T-cell Response: Activated DCs mature and present tumor-associated antigens to naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).

-

Tumor Cell Lysis: CTLs and activated NK cells directly kill bladder cancer cells, leading to tumor regression.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the efficacy of CpG ODN in murine bladder cancer models.

Table 1: Effect of Intravesical CpG ODN on Tumor Growth in an Orthotopic Murine Bladder Cancer Model

| Treatment Group | Mean Bladder Weight (mg ± SD) | P-value vs. PBS | Reference |

| CpG ODN | 18 ± 6.1 | < 0.05 | [5] |

| GpC ODN (non-stimulatory) | 110 ± 19.2 | Not significant | [5] |

| PBS | 171 ± 8.9 | - | [5] |

Table 2: Cytokine Induction in Human Bladder Cancer Cell Lines by CpG ODN

| Cell Line | Cytokine Induced | Reference |

| UMUC3 | IFN-β, IL-8, TNF-α, VEGF-A, PGF | [6] |

| RT112 | IL-8, TNF-α | [6] |

Note: The specific CpG ODN sequences and concentrations used may vary between studies.

Experimental Protocols

Orthotopic Murine Bladder Cancer Model and Intravesical Instillation

This protocol describes the establishment of an orthotopic bladder cancer model in mice and the subsequent intravesical administration of CpG ODN.

Materials:

-

Female C57/BL6 mice (6-8 weeks old)

-

MB49 murine bladder cancer cells

-

Phosphate-buffered saline (PBS), sterile

-

CpG ODN (e.g., ODN 1826) and non-stimulatory GpC ODN, sterile and endotoxin-free

-

Anesthesia (e.g., isoflurane)

-

24-gauge catheter

Procedure:

-

Tumor Cell Preparation: Culture MB49 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/50 µL.

-

Anesthesia: Anesthetize the mice using isoflurane.

-

Catheterization: Gently insert a 24-gauge catheter into the bladder via the urethra.

-

Tumor Cell Instillation: Instill 50 µL of the MB49 cell suspension into the bladder through the catheter. Maintain the catheter in place for a few minutes and keep the mouse in a head-down position to ensure retention of the cell suspension.

-

Post-instillation: House the mice under standard conditions. Tumor establishment typically occurs within 3-7 days.

-

Intravesical CpG ODN Treatment:

-

Prepare sterile solutions of CpG ODN, non-stimulatory GpC ODN, and PBS. A typical dose is 10 nmol of ODN in 50 µL of PBS.

-

On the desired day post-tumor instillation (e.g., day 3, 5, or 7), anesthetize the tumor-bearing mice.

-

Instill 50 µL of the respective treatment solution into the bladder via a catheter.

-

Mice can be treated with a single dose or multiple doses depending on the experimental design.

-

-

Endpoint Analysis: Sacrifice the mice at a predetermined time point after treatment (e.g., 7 days post-treatment).[1] Excise the bladders, weigh them, and process them for histological analysis or other downstream applications.

Histological Analysis of Immune Infiltration

This protocol outlines the steps for histological examination of bladder tissue to assess immune cell infiltration.

Materials:

-

Excised mouse bladders

-

10% neutral buffered formalin

-

Paraffin embedding reagents

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) staining reagents

-

Antibodies for immunohistochemistry (e.g., anti-CD4, anti-CD8, anti-F4/80 for macrophages)

-

Microscope

Procedure:

-

Fixation: Immediately fix the excised bladders in 10% neutral buffered formalin for 24 hours.

-

Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on glass slides.

-

H&E Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize the general tissue morphology and inflammatory cell infiltrates.

-

Immunohistochemistry (IHC):

-

Perform antigen retrieval on deparaffinized and rehydrated sections.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with primary antibodies specific for immune cell markers (e.g., CD4, CD8, F4/80).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop the signal with a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

-

Microscopy and Analysis: Mount the stained slides with a coverslip and examine under a microscope. Quantify the infiltration of different immune cell populations in the tumor microenvironment.

Visualizations

Caption: TLR9 signaling pathway activated by CpG ODN in an immune cell.

Caption: Experimental workflow for in vivo evaluation of CpG ODN.

References

- 1. Immunostimulatory CpG oligonucleotides reduce tumor burden after intravesical administration in an orthotopic murine bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toll-like receptor 9 agonists promote cellular invasion by increasing matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toll-Like Receptor 9 Agonists in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toll-Like Receptor 9 Agonists in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo effects of CpG-Oligodeoxynucleotides (CpG-ODN) on murine transitional cell carcinoma and on the native murine urinary bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Odn BW001 as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odn BW001 is a novel synthetic oligodeoxynucleotide (ODN) classified as a C-type CpG ODN. CpG ODNs are potent immunomodulators that act as agonists for Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system. By activating TLR9, this compound can significantly enhance the magnitude and quality of the adaptive immune response to co-administered vaccine antigens. These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its use as a vaccine adjuvant in preclinical research.

Mechanism of Action

This compound exerts its adjuvant effect by mimicking the structure of microbial DNA, which contains unmethylated CpG motifs. These motifs are recognized by TLR9, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] As a C-type CpG ODN, this compound combines the characteristics of both A-type and B-type CpG ODNs, leading to a broad-spectrum immune activation.[1][2]